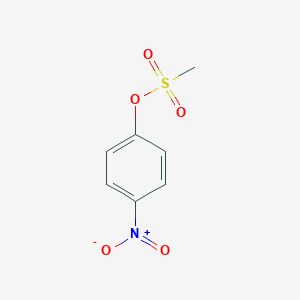
3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine (THMP) is an organic compound that has been studied for its potential applications in the field of organic synthesis, scientific research, and medicine. It is an amine compound containing a benzene ring, a pyridine ring, and a methyl group. THMP has been studied for its potential as an intermediate in organic synthesis, as a reagent in scientific research, and as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the consistency and accuracy of pharmaceutical tests, which include the determination of product purity, identification of active pharmaceutical ingredients, and calibration of analytical instruments.
Chemical Synthesis
In the field of chemical synthesis, 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine is used as a building block for the synthesis of more complex molecules. Its structure allows for various chemical reactions, such as N-alkylation and O-alkylation, which are essential steps in the creation of diverse organic compounds .
Neurological Research
The compound serves as a model substance in neurological research due to its structural similarity to certain neuroactive substances. It can be used to study the mechanisms of neurodegenerative diseases and to test the efficacy of neuroprotective agents .
Catalysis Studies
In catalysis research, this compound is employed as a substrate to study para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalysts . These studies are vital for the development of new catalytic processes that can be applied in industrial chemical production.
Eigenschaften
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFOMXBPZIXRAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876864 |
Source


|
| Record name | BENZENAMINE, 3-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine | |
CAS RN |
106362-29-2 |
Source


|
| Record name | BENZENAMINE, 3-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














